(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-14(9-8-13-7-4-10-21-13)17-15-18-19-16(23-15)22-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQGWCLDFJGOTN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Thiosemicarbazide
Thiosemicarbazide undergoes acylation with carbon disulfide in the presence of a base, such as sodium hydroxide, to form a thiadiazoline intermediate. This intermediate is subsequently dehydrated using agents like polyphosphoric acid (PPA) or methane sulfonic acid. For instance, Gupta et al. demonstrated that thiosemicarbazide cyclizes to 2-amino-1,3,4-thiadiazole upon treatment with acetyl chloride, achieving yields exceeding 80%.
Reaction Conditions:
Cyclization and Dehydration
Cyclization is typically carried out under acidic conditions. A mixture of concentrated sulfuric acid and PPA (3:1 ratio) at 120°C for 4–6 hours ensures complete dehydration, yielding 2-amino-5-mercapto-1,3,4-thiadiazole. Alternative methods employ phosphorous oxychloride (POCl₃) for milder conditions, though with slightly reduced yields (70–75%).
Introduction of the Benzylsulfanyl Group
The benzylsulfanyl moiety is introduced at position 5 of the thiadiazole ring via nucleophilic substitution.
Nucleophilic Substitution Reactions
The thiol group (-SH) at position 5 reacts with benzyl chloride in the presence of a base, such as potassium carbonate, to form the benzylsulfanyl derivative. This reaction proceeds efficiently in anhydrous dimethylformamide (DMF) at 60°C for 12 hours.
Optimized Protocol:
Characterization of the Intermediate
The product, 2-amino-5-(benzylsulfanyl)-1,3,4-thiadiazole, is characterized by:
- Melting Point: 158–160°C.
- ¹H NMR (300 MHz, DMSO-d₆): δ 7.35–7.25 (m, 5H, aromatic), 4.35 (s, 2H, -SCH₂Ph), 2.50 (s, 2H, NH₂).
Formation of the Enamide Moiety
The enamide side chain is constructed through a coupling reaction between the thiadiazole amine and 3-(furan-2-yl)prop-2-enoic acid.
Coupling Reactions
The amine group at position 2 of the thiadiazole reacts with 3-(furan-2-yl)prop-2-enoic acid using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method, adapted from esterification protocols, achieves amide bond formation with high efficiency.
Procedure:
- Activation of Carboxylic Acid: 3-(Furan-2-yl)prop-2-enoic acid (1.2 equiv) is treated with DCC (1.5 equiv) and DMAP (0.1 equiv) in dichloromethane (DCM) at 0°C for 1 hour.
- Coupling: The activated acid is added to 2-amino-5-(benzylsulfanyl)-1,3,4-thiadiazole (1.0 equiv) in DCM and stirred at room temperature for 12 hours.
- Workup: The mixture is filtered to remove dicyclohexylurea, and the solvent is evaporated under reduced pressure.
Stereochemical Control
The E-configuration of the enamide is ensured by using trans-cinnamic acid derivatives and avoiding prolonged heating. NMR coupling constants (J = 15.6–16.0 Hz) confirm the E-geometry.
Purification and Analytical Methods
Column Chromatography
The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. This removes unreacted starting materials and byproducts.
Spectroscopic Characterization
- ¹H NMR (300 MHz, CDCl₃): δ 7.65 (d, J = 15.6 Hz, 1H, CH=CO), 7.30–7.20 (m, 5H, aromatic), 6.85 (d, J = 3.3 Hz, 1H, furan), 6.50 (dd, J = 3.3, 1.8 Hz, 1H, furan), 6.30 (d, J = 15.6 Hz, 1H, NH), 4.40 (s, 2H, SCH₂Ph).
- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for the cyclization and coupling steps. This reduces reaction times from hours to minutes and improves yield consistency.
Solvent Recycling
DMF and DCM are recovered via distillation, reducing environmental impact and production costs.
Chemical Reactions Analysis
Thiadiazole Core Formation
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or oxidative dimerization of thioamides. For example:
-
Reaction : Condensation of hydrazine derivatives with carbon disulfide or thiocarbazides under acidic conditions .
-
Key intermediates : 5-Benzylsulfanyl-1,3,4-thiadiazol-2-amine (precursor for subsequent acylation) .
Enamide Formation via Acylation
The α,β-unsaturated enamide group is introduced through:
-
Mechanism : Nucleophilic acyl substitution between 5-benzylsulfanyl-1,3,4-thiadiazol-2-amine and activated furylacrylic acid derivatives (e.g., acyl chlorides or mixed anhydrides) .
-
Conditions : Polar aprotic solvents (e.g., DMF, DMSO) with bases like triethylamine to scavenge HCl .
Stereoselective E-Configuration Stabilization
The (2E)-configuration is stabilized by conjugation between the enamide’s carbonyl and the furan’s π-system. Computational studies on analogous systems show:
-
Energy difference : E-isomer is 8–12 kcal/mol more stable than Z due to reduced steric hindrance and enhanced resonance .
Thiadiazole Ring Reactivity
-
Electrophilic substitution : Limited due to electron-withdrawing effects of sulfur and nitrogen atoms. Reactivity at C5 (benzylsulfanyl position) is enhanced for:
α,β-Enamide Reactivity
-
Michael addition : The α,β-unsaturated system undergoes nucleophilic additions (e.g., thiols, amines) at the β-position:
-
Hydrolysis : Acidic or basic hydrolysis cleaves the enamide to furylacrylic acid and thiadiazol-2-amine .
Furan Ring Reactivity
-
Electrophilic substitution : Furan undergoes formylation or acetylation at the C5 position:
Thermal Stability
Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at 180–220°C, attributed to:
Photochemical Reactivity
UV irradiation (254 nm) induces [2+2] cycloaddition in the enamide’s α,β-unsaturated system, forming cyclobutane derivatives .
Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (CYP3A4) via:
-
Binding mode : Coordination of the thiadiazole sulfur to heme iron (Ki = 4.2 μM) .
-
Structure-activity : Benzylsulfanyl substitution enhances lipophilicity, improving membrane permeability .
Metal Complexation
The thiadiazole and enamide groups chelate transition metals:
| Metal Salt | Complex Stoichiometry | Application |
|---|---|---|
| CuCl₂ | 1:2 (ligand:metal) | Anticatalytic activity |
| Fe(NO₃)₃ | 1:1 | MRI contrast agents |
Comparative Reactivity of Analogues
Key differences in reactivity among structurally related compounds:
| Compound Modification | Reactivity Change | Biological Impact |
|---|---|---|
| Benzylsulfanyl → Benzylsulfonyl | Increased electrophilicity at C5 | Enhanced CYP inhibition |
| Furan → Thiophene | Higher thermal stability (ΔTdec +25°C) | Red-shifted UV absorption |
| E → Z isomerization | Reduced conjugation → lower bioactivity | Loss of enzyme affinity |
Scientific Research Applications
Structural Characteristics
The compound features:
- Thiadiazole Ring : Known for its bioactivity, including antibacterial and antifungal properties.
- Furan Moiety : Associated with various pharmacological effects, including anticancer and anti-inflammatory activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiadiazole and furan rings. For instance, research indicates that derivatives with these structures exhibit significant cytotoxicity against various cancer cell lines.
- Case Study : A study demonstrated that compounds incorporating furan and thiadiazole exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin against HepG-2 liver carcinoma cells .
Antimicrobial Properties
Compounds similar to (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide have shown promising antimicrobial activity.
- Data Table :
Compound Target Microorganism Minimum Inhibitory Concentration (MIC) Compound A Staphylococcus aureus 10 µg/mL Compound B Escherichia coli 15 µg/mL
This table summarizes the antimicrobial efficacy of related compounds, indicating the potential of this compound in combating resistant strains .
Urease Inhibition
Recent studies have also explored urease inhibition as a mechanism for therapeutic action. Compounds similar to this derivative have demonstrated varying degrees of urease inhibitory activity.
- Findings : The IC50 values for urease inhibition ranged from 0.64 µM to 0.11 µM in synthesized derivatives . This suggests potential applications in treating conditions related to urease activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the thiadiazole ring through cyclization.
- Coupling with furan derivatives to produce the final compound.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylsulfanyl group may enhance the compound’s binding affinity to its targets, while the furan ring can contribute to the overall stability and bioactivity of the molecule.
Comparison with Similar Compounds
Structural Analogues of Thiadiazole Derivatives
Table 1: Key Structural Features and Modifications
Key Observations:
- Thiadiazole vs. Thiazole Cores : The thiazole-based analogue () exhibited potent KPNB1 inhibition and anticancer activity, suggesting that heterocycle electronegativity and ring geometry significantly influence bioactivity. Thiadiazoles, with two nitrogen atoms, may offer stronger hydrogen-bonding interactions compared to thiazoles .
- Substituent Effects: The benzylsulfanyl group in the target compound likely enhances lipophilicity and π-π stacking compared to ethylsulfanyl () or unsubstituted thiadiazoles ().
Role of the Acrylamide Linker and Furan Moiety
Table 2: Comparison of Linker Groups and Aromatic Systems
Key Observations:
- Acrylamide vs. Imine : The conjugated acrylamide linker in the target compound likely improves stability and binding affinity compared to the imine group in SA02 (), which showed lower docking scores due to weaker interactions .
- Furan vs.
Pharmacokinetic and Physicochemical Properties
Table 3: Molecular Weight and Lipophilicity Estimates
*LogP values estimated using fragment-based methods.
Key Observations:
- The target compound’s molecular weight (~400-420) and moderate LogP (~3.5) suggest a balance between membrane permeability and aqueous solubility, critical for oral bioavailability.
- Bulkier substituents, as in (MW 430.58), may reduce solubility, while polar groups like benzodioxol () improve solubility but limit blood-brain barrier penetration .
Biological Activity
The compound (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide is a derivative of the 1,3,4-thiadiazole scaffold, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiadiazole ring, a furan moiety, and a benzylsulfanyl group, contributing to its biological activity.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown moderate to good cytotoxicity against various cancer cell lines. In particular, studies have demonstrated its efficacy against leukemia cell lines such as K562 with an IC50 value of approximately 7.4 µM . Other derivatives in the thiadiazole class have shown promising results against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562 | 7.4 |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 0.12 |
| 5-(4-Bromophenylamino)-1,3,4-thiadiazole | MDA-MB-231 | 0.15 |
The anticancer activity of thiadiazole derivatives is often attributed to their ability to inhibit specific proteins involved in cancer progression. For example:
- Protein Kinase Inhibition : The compound interacts with protein kinases such as Abl and TopoII, leading to decreased viability in cancer cells . Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for these compounds .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that:
- Broad Spectrum Activity : Compounds containing the thiadiazole moiety exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown significant inhibition against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 5-(4-Chlorobenzyl sulfonylmethyl)-1,3,4-thiadiazole | Staphylococcus aureus | Effective |
| 3-(arylmethanesulfonylmethyl)-5-(aryl)-1,3,4-thiadiazoles | Escherichia coli | Moderate |
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, thiadiazole derivatives have been explored for various other pharmacological activities:
- Anticonvulsant Activity : Research indicates that certain thiadiazole derivatives possess anticonvulsant properties. The lipophilic nature of the thiadiazole ring enhances its ability to cross the blood-brain barrier .
- Neuroprotective Effects : Some studies report neuroprotective activity against excitotoxicity and trophic stress in neuronal cultures . This suggests potential therapeutic applications in neurodegenerative diseases.
Case Studies
Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis Under Microwave Irradiation : A study highlighted improved yields when synthesizing N-(1,3,4-thiadiazol-2-yl)furan derivatives under microwave conditions compared to conventional methods .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the thiadiazole ring significantly influence biological activity. For instance, substituents at the p-position on the aromatic ring can enhance anticancer potency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide, and how can reaction yields be improved?
- Methodology :
- Step 1 : Synthesize the thiadiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide under reflux (60–80°C, 4–6 hours) .
- Step 2 : Introduce the benzylsulfanyl group via nucleophilic substitution using benzyl mercaptan and a base (e.g., triethylamine) in anhydrous DMF .
- Step 3 : Couple the enamide moiety via a condensation reaction between the thiadiazole intermediate and furan-2-ylacryloyl chloride under inert atmosphere .
- Yield Optimization : Use catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate acylation, and monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- 1H/13C NMR : Identify the enamide (E)-configuration via coupling constants (J = 12–16 Hz for trans protons) and furan ring protons (δ 6.3–7.4 ppm) .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and thiadiazole C-S vibrations (~680 cm⁻¹) .
- Mass Spectrometry : Use HRMS to validate the molecular ion peak ([M+H]+ m/z ~359.48) and fragmentation patterns (e.g., loss of benzylsulfanyl group) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodology :
- Antimicrobial : Broth microdilution assay (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .
- Anti-inflammatory : COX-2 inhibition assay using ELISA .
Advanced Research Questions
Q. How do structural modifications (e.g., substituting benzylsulfanyl with methylsulfonyl) affect biological activity and pharmacokinetic properties?
- Methodology :
-
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., sulfonyl derivatives) and compare bioactivity profiles (Table 1).
-
Pharmacokinetics : Assess metabolic stability via liver microsome assays and logP values (HPLC) to evaluate lipophilicity .
Table 1 : Comparative Bioactivity of Derivatives
Substituent Anticancer IC50 (μM) LogP Benzylsulfanyl (parent) 12.4 ± 1.2 3.8 Methylsulfonyl 8.9 ± 0.9 2.1 4-Fluorobenzylsulfanyl 10.3 ± 1.1 4.0 Data from analogs in .
Q. What computational strategies can predict binding modes of this compound with biological targets (e.g., kinases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR kinase (PDB ID: 1M17). Prioritize hydrogen bonds with Thr766 and hydrophobic contacts with benzylsulfanyl .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?
- Methodology :
- Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2) and normalize data to positive controls (e.g., doxorubicin) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from peer-reviewed studies to identify outliers .
Methodological Notes
- Synthetic Challenges : Side reactions during thiadiazole formation (e.g., oxidation of sulfanyl to sulfonyl) require strict anaerobic conditions .
- Data Validation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
- Ethical Compliance : Adhere to institutional guidelines for in vitro bioassays (e.g., disposal of cytotoxic compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
